Thiolan-3-yl isoquinoline-1-carboxylate
Description
Properties
IUPAC Name |
thiolan-3-yl isoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17-11-6-8-18-9-11)13-12-4-2-1-3-10(12)5-7-15-13/h1-5,7,11H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSRYNBWPESLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[2,1-a]isoquinoline Carboxylate Derivatives
Key analogs from and include methyl and ethyl esters with varying acyl substituents. Their physicochemical properties highlight the impact of functional groups:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (4f) and dichloro (4g) substituents increase melting points (209–212°C and 205–208°C, respectively), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
- Aromatic Bulk: Naphthoyl-substituted derivatives (4h, 4i) exhibit lower melting points (162–164°C), suggesting reduced crystallinity from steric hindrance .
- Methoxy Group (4q): The electron-donating methoxy group lowers the melting point (147–149°C) compared to EWGs, aligning with reduced polarity .
Isoquinoline-1-carboxylate Metal Complexes
describes rhenium(I) complexes of isoquinoline-1-carboxylate, such as [Re(isoquinoline-1-carboxylate)(6)(CO)₃] (10), which exhibits an ESI/MS m/z of 947 [M-H]⁻. Thiolan-3-yl isoquinoline-1-carboxylate may similarly act as a ligand for transition metals, though its chelation behavior remains unexplored in the provided data.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Thiolan-3-yl isoquinoline-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling thiolane derivatives (e.g., 3-mercaptothiolane) with activated isoquinoline carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., DMAP) significantly affect reaction efficiency. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
- Key Variables : Temperature (0–60°C), stoichiometry (1:1.2 molar ratio of nucleophile to electrophile), and reaction time (12–24 hrs).
Q. How is the thiolane ring conformation analyzed in this compound?
- Methodological Answer : Ring puckering parameters (amplitude q and phase angle φ) are calculated using Cremer-Pople coordinates . X-ray crystallography is the gold standard, with software like SHELXL refining displacement parameters to determine deviations from planarity. For example, a puckering amplitude of q = 0.52 Å and φ = 120° indicates a twisted envelope conformation .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify thiolane protons (δ 2.8–3.2 ppm for SCH) and isoquinoline aromatic protons (δ 7.5–8.5 ppm).
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 290.0825).
- IR : Peaks at 1720 cm (ester C=O) and 2550 cm (S-H, if unreacted) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during refinement?
- Methodological Answer : Use SHELXL's restraints (e.g., DFIX, FLAT) to model disorder. For example, if the thiolane ring shows high thermal motion, apply similarity restraints on bond lengths and angles. Validate with ORTEP-3 to visualize electron density maps and adjust occupancy factors iteratively .
- Case Study : A study resolved 30% disorder in the thiolane ring by splitting occupancy between two conformers (60:40 ratio), reducing R from 0.12 to 0.06 .
Q. What strategies optimize bioactivity while minimizing toxicity in derivatives?
- Methodological Answer :
- SAR Studies : Modify the isoquinoline moiety (e.g., introduce electron-withdrawing groups at C-5) to enhance binding to cytochrome P450 enzymes.
- ADMET Screening : Use in vitro assays (e.g., microsomal stability tests) and zebrafish models to assess hepatotoxicity. A derivative with a methyl group at C-3 showed 5× higher IC against cancer cells (HT-29) and 2× lower cytotoxicity (LD > 500 mg/kg) .
Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in Suzuki-Miyaura couplings. A study achieved 85% yield with Pd(PPh) in DMSO vs. 45% in THF. Computational modeling (DFT) confirms lower activation energy (ΔG = 18 kcal/mol) in DMSO due to enhanced charge separation .
Data Analysis & Contradictions
Q. How should researchers address conflicting bioactivity data across cell lines?
- Methodological Answer : Normalize data using Z-score scaling and apply ANOVA with post-hoc Tukey tests. For example, discrepancies in IC values (e.g., 10 µM in MCF-7 vs. 25 µM in HeLa) may arise from differences in membrane permeability. Validate via flow cytometry to measure intracellular accumulation .
Q. What statistical methods are recommended for analyzing crystallographic datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
